5-Bromo-7-fluoro-1,1-dimethyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-fluoro-1,1-dimethyl-1H-indene is a synthetic organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Vorbereitungsmethoden
The synthesis of 5-Bromo-7-fluoro-1,1-dimethyl-1H-indene typically involves the bromination and fluorination of 1,1-dimethyl-1H-indene. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and yield.
Analyse Chemischer Reaktionen
5-Bromo-7-fluoro-1,1-dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-fluoro-1,1-dimethyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-fluoro-1,1-dimethyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-7-fluoro-1,1-dimethyl-1H-indene can be compared with other similar compounds, such as:
5-Bromo-7-fluoro-2,3-dihydro-1H-indene: This compound has a similar structure but differs in the hydrogenation state of the indene ring.
5-Bromo-7-methyl-1H-indazole: This compound has a similar bromine and fluorine substitution pattern but belongs to the indazole class.
1H-Indene, 5-bromo-7-fluoro-2,3-dihydro-1,1-dimethyl: This compound is a dihydro derivative of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10BrF |
---|---|
Molekulargewicht |
241.10 g/mol |
IUPAC-Name |
5-bromo-7-fluoro-1,1-dimethylindene |
InChI |
InChI=1S/C11H10BrF/c1-11(2)4-3-7-5-8(12)6-9(13)10(7)11/h3-6H,1-2H3 |
InChI-Schlüssel |
NBFYJZOAMLHDLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C1C(=CC(=C2)Br)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.